molecular formula C19H14ClN3S B3400213 4-[(3-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-23-8

4-[(3-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No.: B3400213
CAS No.: 1040658-23-8
M. Wt: 351.9 g/mol
InChI Key: NEFCRUJZCCWGBJ-UHFFFAOYSA-N
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Description

4-[(3-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. This bicyclic scaffold is substituted at position 4 with a (3-chlorobenzyl)thio group and at position 2 with a phenyl ring. The phenyl group at position 2 contributes to aromatic stacking interactions, a common feature in bioactive heterocycles.

Properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3S/c20-16-8-4-5-14(11-16)13-24-19-18-12-17(15-6-2-1-3-7-15)22-23(18)10-9-21-19/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFCRUJZCCWGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the 3-Chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group attached to the pyrazolo[1,5-a]pyrazine core.

    Phenyl Substitution: The phenyl group is introduced via electrophilic aromatic substitution or through cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The sulfur atom in the thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Material Science:

Biology and Medicine:

    Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structural features which may interact with biological targets.

    Biological Probes: Used in the study of enzyme mechanisms or as a fluorescent probe in biological assays.

Industry:

    Chemical Industry: Utilized in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The pathways involved would depend on the specific biological context and the nature of the interaction between the compound and its target.

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrazine scaffold is part of a broader class of fused heterocycles with medicinal relevance. Below is a detailed comparison of 4-[(3-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine with structurally or functionally related compounds:

Structural Analogs with Modified Substituents
Compound Name Core Structure Position 2 Substituent Position 4 Substituent Key Findings Reference
This compound Pyrazolo[1,5-a]pyrazine Phenyl 3-Chlorobenzylthio Not explicitly reported, but inferred to have enhanced binding due to Cl substitution .
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 3-Chloro-4-ethoxyphenyl 3-Fluorobenzylthio Fluorine substitution may reduce metabolic stability compared to Cl .
7-(3-Chlorobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl derivative (ABC91) Imidazo[1,5-a]pyrazine N/A 3-Chlorobenzyl + piperazine-carboxylate Exhibits optimized solubility and inhibitory activity (specific target not stated) .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) at the benzyl position enhance target binding but may affect metabolic stability .
  • Phenyl vs. substituted phenyl at position 2 influences π-π interactions; ethoxy groups (e.g., in ABC91) improve solubility but reduce aromatic stacking .
Functional Analogs with Different Cores
Compound Name Core Structure Biological Activity Key Structural Differences from Target Compound Reference
Acalabrutinib (Calquence®) Dihydroimidazo[1,5-a]pyrazine Btk inhibitor (IC50 < 1 nM) Contains a dihydroimidazo ring and acrylamide warhead
Pyrazolo[1,5-a]quinoxaline derivatives Pyrazolo[1,5-a]quinoxaline TLR7 antagonists (IC50 = 8.2–10 µM) Quinoxaline core instead of pyrazine; alkyl chain optimization critical
Piperazine-derived triazolo[1,5-a]pyrazines Triazolo[1,5-a]pyrazine Adenosine A2a receptor antagonists (Ki ~ nM) Triazole ring fused to pyrazine; piperazine enhances selectivity

Key Observations :

  • Core flexibility : Pyrazolo[1,5-a]pyrazine derivatives generally exhibit better solubility than imidazo-fused analogs due to reduced planarity .
  • Substituent positioning : Alkyl chains (e.g., in TLR7 antagonists) require precise length (4–5 carbons) for optimal activity, suggesting similar optimization may apply to benzylthio groups in the target compound .

Key Challenges :

  • The thioether linkage in the target compound may require stringent protecting-group strategies to avoid oxidation during synthesis .
  • Bulky substituents (e.g., 3-chlorobenzyl) could hinder reaction yields, as seen in triazolo[1,5-a]pyrazine syntheses .

Biological Activity

The compound 4-[(3-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of pyrazolo derivatives often involves multi-step organic reactions. The compound can be synthesized through a series of reactions involving pyrazole and thiol derivatives. For instance, the introduction of the chlorobenzyl group typically enhances the lipophilicity and biological activity of the resulting compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrazolo derivatives. For example, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics such as ampicillin .

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
Similar Pyrazolo Derivative32Staphylococcus aureus
Similar Pyrazolo Derivative16Escherichia coli

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo derivatives has also been explored. Compounds with similar structures have shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, some derivatives demonstrated IC50 values in the low micromolar range against COX-1 and COX-2 enzymes .

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)
This compoundTBDTBD
Pyrazolo Derivative A19.45 ± 0.0742.1 ± 0.30
Pyrazolo Derivative B26.04 ± 0.3631.4 ± 0.12

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. The presence of electron-donating or withdrawing groups on the phenyl ring significantly influences antibacterial potency and anti-inflammatory effects. For instance, substituents that enhance lipophilicity tend to improve cell permeability, thus enhancing efficacy .

Case Studies

Several case studies have documented the biological activities of pyrazolo derivatives:

  • Antibacterial Efficacy : A study found that certain pyrazolo compounds exhibited potent antibacterial activity against resistant strains of bacteria, suggesting their potential as new therapeutic agents.
  • Anti-inflammatory Properties : Another investigation revealed that specific modifications in the pyrazolo structure led to improved inhibition of inflammatory pathways, highlighting the therapeutic promise in treating inflammatory diseases.
  • Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to target proteins involved in bacterial resistance mechanisms and inflammatory responses, providing insight into their mode of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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